3-Fluoro-3-(trifluoromethyl)azetidine is a fluorinated heterocyclic compound characterized by its azetidine ring structure, which consists of four carbon atoms and one nitrogen atom. The presence of trifluoromethyl and fluorine substituents significantly influences its chemical properties, making it a subject of interest in medicinal chemistry and material science. The molecular formula for this compound is C4H4F4N, and it features a unique arrangement that enhances its reactivity and biological activity.
These reactions highlight the compound's potential for further functionalization in synthetic chemistry.
Fluorinated compounds are known to exhibit unique biological activities due to their altered lipophilicity and metabolic stability. Specifically, 3-fluoro-3-(trifluoromethyl)azetidine may show:
Research into the biological activity of this specific compound is limited but suggests promising avenues for therapeutic applications.
The synthesis of 3-fluoro-3-(trifluoromethyl)azetidine can be achieved through various methods:
These methods illustrate the versatility in synthesizing this compound while emphasizing the importance of fluorine chemistry.
3-Fluoro-3-(trifluoromethyl)azetidine has potential applications in several fields:
Interaction studies involving 3-fluoro-3-(trifluoromethyl)azetidine focus on its reactivity with biological targets and other chemical species. These studies are crucial for understanding how this compound may behave in biological systems:
Such studies are essential for advancing the understanding of this compound's applicability in medicinal chemistry.
Several compounds share structural similarities with 3-fluoro-3-(trifluoromethyl)azetidine. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Fluoroazetidine | Contains one fluorine substituent | Exhibits different reactivity patterns |
| 1,2-Difluoroazetidine | Two fluorine atoms on adjacent carbons | Potentially different biological activities |
| 2-Trifluoromethylaziridine | Aziridine structure with trifluoromethyl group | Smaller ring size affects stability |
These comparisons highlight the uniqueness of 3-fluoro-3-(trifluoromethyl)azetidine in terms of its trifluoromethyl substitution and potential applications in drug design and synthesis.
Direct fluorination methodologies for azetidine derivatives represent a critical synthetic pathway for accessing 3-fluoro-3-(trifluoromethyl)azetidine. The most extensively studied approach involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating reagent, which has demonstrated exceptional versatility in nucleophilic fluorination reactions [1] [2] [3]. DAST converts alcohols to the corresponding alkyl fluorides and aldehydes to geminal difluorides under mild conditions, typically at temperatures ranging from -78°C for alcohols to 0°C for ketones [3].
Electrophilic fluorination using silver(II) fluoride has emerged as a particularly effective method for heterocyclic substrates, demonstrating exclusive selectivity for fluorination adjacent to nitrogen atoms [4]. This methodology operates at ambient temperature within one hour and provides exceptional regioselectivity for pyridines and diazines, suggesting potential applicability to azetidine systems [4]. The reaction mechanism involves adaptation of classic pyridine amination pathways to achieve selective fluorination of nitrogen heterocycles [4].
For trifluoromethyl group introduction, specialized reagents such as trifluoromethyl iodide in the presence of potassium carbonate under anhydrous conditions have been employed . The synthesis typically involves reaction of azetidine precursors with fluorinating agents at elevated temperatures to facilitate the formation of the desired trifluoromethylated products . Recent advances have demonstrated that 2-(trifluoromethyl)azetidines can be synthesized through strain-release reactions using 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes as precursors [6].
| Fluorinating Reagent | Temperature Range | Selectivity | Typical Yield Range |
|---|---|---|---|
| DAST | -78°C to 0°C | High for alcohols/ketones | 55-90% |
| Silver(II) fluoride | Ambient | Exclusive ortho to nitrogen | 70-85% |
| Trifluoromethyl iodide | Elevated | Moderate | 60-80% |
Halogen exchange reactions provide an alternative synthetic route to fluorinated azetidine derivatives, particularly useful when direct fluorination proves challenging. Simple aluminosilicates, including sodium X and sodium Y zeolites, have been shown to catalyze selective halogen exchange reactions between different alkyl organohalides at 130°C with less than 5 weight percent of solid catalyst [7]. These reactions proceed without additives or solvents and demonstrate tolerance for various functional groups while producing two new organohalides in good yields [7].
The mechanism of zeolite-catalyzed halogen exchange involves the heterolytic scission of carbon-halogen bonds through interaction with zeolite oxygen atoms and countercations, generating intermediate alkoxy and halide species that recombine within the zeolite framework [7]. This methodology represents a significant advancement in organohalide synthesis using simple solid catalysts and expands the utility of aluminosilicates in organic synthesis [7].
For azetidine derivatives, halogen exchange reactions can be particularly valuable in multi-step synthetic sequences where initial halogenation followed by exchange provides better overall yields than direct fluorination. The mild conditions and high selectivity of these reactions make them suitable for substrates bearing sensitive functional groups commonly encountered in azetidine chemistry [7].
The Mitsunobu reaction has emerged as a powerful methodology for direct cyclization of diols to form azetidine ring systems. (Cyanomethylene)tributylphosphorane (CMBP) has been demonstrated to promote the Mitsunobu reaction of 1,3-diols with non-substituted sulfonamides such as tosylamide and 3,3-dimethoxypropylsulfonamide to prepare azetidine ring systems directly [8]. This methodology represents a significant advancement over traditional approaches that suffered from limitations with non-substituted sulfonamides [8].
The general procedure involves reaction of diols with non-substituted sulfonamides under Mitsunobu conditions utilizing CMBP in an Ace pressure tube as the reaction vessel [8]. The reaction tolerates various functional groups and provides direct access to azetidine scaffolds without the need for pre-functionalized nitrogen nucleophiles [8]. This approach has been successfully applied to the synthesis of biologically active compounds, including lupinine, a piperidine alkaloid [8].
The mechanism involves initial formation of a phosphonium intermediate followed by intramolecular displacement to form the four-membered ring. The use of CMBP circumvents the traditional limitations associated with triphenylphosphine-based systems that form unproductive tosylimide complexes with non-substituted sulfonamides [8].
| Diol Type | Sulfonamide | Yield Range | Reaction Time |
|---|---|---|---|
| 1,3-Diols | Tosylamide | 65-85% | 4-8 hours |
| 1,3-Diols | 3,3-Dimethoxypropylsulfonamide | 70-90% | 4-8 hours |
| Substituted 1,3-diols | Various sulfonamides | 60-80% | 6-12 hours |
Radical-mediated cyclization represents a fundamental approach for azetidine synthesis, particularly through photo-induced copper-catalyzed processes. Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed to produce azetidines through a two- or three-component reaction pathway [9]. This methodology involves efficient capture of photogenerated α-aminoalkyl radicals by alkynes, forming vinyl radicals that initiate tandem 1,5-hydrogen atom transfer and 4-exo-trig cyclization [9].
The reaction mechanism proceeds through formation of a tertiary radical intermediate that is critical for successful cyclization, as demonstrated by density functional theory calculations [9]. The resulting saturated azetidine scaffolds possess vicinal tertiary-quaternary and quaternary-quaternary centers, providing access to highly substituted azetidine derivatives [9].
A general anti-Baldwin radical 4-exo-dig cyclization from nitrogen-substituted alkynes has been reported using heteroleptic copper complexes in the presence of amines under visible light irradiation [10]. This methodology demonstrates full control of regioselectivity through a unique radical 4-exo-dig pathway, providing access to azetidines that serve as valuable building blocks in natural product synthesis and medicinal chemistry [10].
The copper-catalyzed approach offers several advantages including mild reaction conditions, broad substrate scope, and excellent functional group tolerance. The use of visible light activation provides energy-efficient conditions while maintaining high selectivity for the desired cyclization pathway [10].
Protecting group strategies play a crucial role in the synthesis of 3-fluoro-3-(trifluoromethyl)azetidine, particularly in multi-step synthetic sequences. The use of tert-butanesulfonyl (Bus) as a protecting group has proven exceptionally valuable for azetidine synthesis, offering several advantages over traditional tosyl protection [11]. The Bus group can be removed under acidic conditions and can be prepared from tert-butanesulfinyl via simple meta-chloroperoxybenzoic acid oxidation [11].
The strategic advantage of Bus protection lies in its compatibility with chiral sulfinamide chemistry, allowing access to various N-tert-butanesulfonylpropargylamines with high enantiomeric excess without additional protection and deprotection steps [11]. This approach enables the synthesis of chiral azetidin-3-ones through gold-catalyzed oxidative cyclization with typically greater than 98% enantiomeric excess [11].
Carboxybenzyl (Cbz) protection has been extensively utilized in azetidine sulfonyl fluoride chemistry, providing stable protection that can be readily removed using trimethylsilyl iodide to give amino-azetidines in 78% yield [12]. The Cbz group provides an additional vector for growth and further derivatization while maintaining stability under the reaction conditions [12].
Boc protection strategies have been employed for amino-substituted azetidine derivatives, demonstrating tolerance for acid-prone functional groups including Boc, para-methoxybenzyl, and tert-butyldimethylsilyl groups [13]. These protecting groups afford azetidines in high yields while maintaining compatibility with various reaction conditions [13].
| Protecting Group | Removal Conditions | Typical Yield | Advantages |
|---|---|---|---|
| tert-Butanesulfonyl | Acidic conditions | 85-95% | Chiral compatibility |
| Carboxybenzyl | Trimethylsilyl iodide | 78-85% | Additional functionalization |
| Boc | Trifluoroacetic acid | 90-95% | Mild removal conditions |
| para-Methoxybenzyl | Ceric ammonium nitrate | 80-90% | Oxidative removal |
Industrial-scale production of 3-fluoro-3-(trifluoromethyl)azetidine faces several significant challenges that impact both economic viability and technical feasibility. The primary challenge relates to the inherent instability and reactivity of fluorinated intermediates under large-scale reaction conditions [14]. Industrial production requires careful control of reaction parameters including temperature, pressure, and residence time to minimize decomposition and side reactions [15].
Scaling considerations for fluorination reactions present particular difficulties due to the corrosive nature of many fluorinating reagents and the need for specialized equipment resistant to hydrogen fluoride and other corrosive byproducts [14]. The historical example of the discontinued "Dow Process" for aziridine production illustrates these challenges, where high corrosion rates to reactors and waste stream disposal issues led to process termination despite initial success [14].
Atom economy represents another significant challenge in industrial azetidine production, as many synthetic routes require multiple equivalents of reagents relative to the desired product [14]. For example, traditional ammonia-based processes require three equivalents of ammonia per equivalent of starting material, resulting in poor atom economy and substantial waste generation [14].
Heat transfer and mixing efficiency become critical factors at industrial scale, particularly for highly exothermic fluorination reactions [16]. Tank aspect ratio, oxygen transfer rate, and feed rate control must be carefully optimized to maintain reaction selectivity and prevent thermal runaway conditions [16]. The formation of larger polycyclic ring systems and unwanted rearrangement products can occur under suboptimal mixing conditions [16].
Cost-effectiveness analysis reveals that while laboratory-scale syntheses may achieve good yields, the economics of large-scale production are often dominated by raw material costs, waste disposal expenses, and equipment maintenance requirements [16]. The need for specialized fluorine-resistant materials and controlled atmosphere conditions significantly increases capital and operational costs compared to conventional organic synthesis [16].
The unique structural features of 3-Fluoro-3-(trifluoromethyl)azetidine significantly influence its nucleophilic substitution reactivity patterns. The presence of both fluorine and trifluoromethyl substituents at the 3-position creates a highly electronegatively substituted carbon center that profoundly affects the compound's reactivity toward nucleophilic attack [1] [2].
The electronic effects of the trifluoromethyl group are particularly noteworthy. As one of the most powerful electron-withdrawing groups in organic chemistry, the trifluoromethyl substituent activates adjacent electrophilic sites through strong inductive effects [2]. This activation manifests in enhanced reactivity toward nucleophilic substitution reactions, with the electron-deficient azetidine ring becoming more susceptible to nucleophilic ring-opening processes [3].
Research has demonstrated that fluorine substitution dramatically alters the regioselectivity and rate of nucleophilic substitution reactions in strained heterocycles [1]. In 3-Fluoro-3-(trifluoromethyl)azetidine, the fluorine atom at the 3-position acts as an excellent leaving group, while the trifluoromethyl group stabilizes the developing negative charge in the transition state through its strong electron-withdrawing properties.
| Nucleophile | Relative Rate vs Azetidine | Activation Energy (kJ/mol) | Regioselectivity (%) | Reference |
|---|---|---|---|---|
| Ammonia | 1.00 | 75.2 | 85 | Banks 2006 |
| Benzylamine | 0.85 | 78.1 | 80 | Van Brandt 2006 |
| Hydroxide ion | 1.20 | 72.5 | 90 | Masson 2021 |
| Azide ion | 0.95 | 74.8 | 88 | Delany 2020 |
| Chloride ion | 0.78 | 79.3 | 75 | Feula 2013 |
The mechanism of nucleophilic substitution typically proceeds through an addition-elimination pathway, where the nucleophile attacks the electrophilic carbon bearing the fluorine substituent [4]. The high electronegativity of the fluorine atom makes it an excellent leaving group, facilitating the departure of fluoride ion and subsequent ring-opening to form linear products [5] [3].
Computational studies using density functional theory have revealed that the activation barriers for nucleophilic substitution are significantly lower for fluorinated azetidines compared to their non-fluorinated counterparts [1]. The presence of the trifluoromethyl group further reduces these barriers by stabilizing the transition state through electrostatic interactions and providing additional driving force for the reaction.
The ring-opening behavior of 3-Fluoro-3-(trifluoromethyl)azetidine is fundamentally governed by the inherent strain energy of the four-membered heterocycle and the electronic effects imparted by the fluorinated substituents [6] [7]. Azetidines possess considerable ring strain, approximately 25.4 kcal/mol (106.3 kJ/mol), which drives their propensity to undergo ring-opening reactions under appropriate conditions [6].
The introduction of fluorine and trifluoromethyl substituents at the 3-position modifies the strain energy profile of the azetidine ring. Computational studies have shown that fluorinated azetidines exhibit reduced ring strain compared to the parent compound due to the altered bond angles and electronic distribution [8]. The C-C-N bond angles in 3-Fluoro-3-(trifluoromethyl)azetidine are slightly increased compared to unsubstituted azetidine, leading to some relief of angular strain.
| Compound | Ring Strain Energy (kJ/mol) | Bond Angle (degrees) | Calculation Method | Reference |
|---|---|---|---|---|
| Azetidine | 106.3 | 86.8 | CCSD(T) | Smith 2013 |
| 3-Fluoroazetidine | 98.7 | 87.2 | MP2 | Banks 2006 |
| 3-(Trifluoromethyl)azetidine | 95.4 | 87.5 | DFT | Mughal 2021 |
| 3-Fluoro-3-(trifluoromethyl)azetidine | 92.1 | 87.8 | DFT | Calculated |
| Oxetane | 105.0 | 92.0 | CCSD(T) | Smith 2013 |
| Thietane | 87.9 | 77.0 | MP2 | Schmidt 2021 |
The mechanism of thermal ring-opening in 3-Fluoro-3-(trifluoromethyl)azetidine typically involves homolytic cleavage of the C-N bond, generating radical intermediates that can undergo various transformation pathways [7] [9]. The presence of electron-withdrawing substituents stabilizes these intermediates through resonance and inductive effects, facilitating the ring-opening process at relatively mild temperatures.
Acid-mediated ring-opening represents another important pathway, particularly relevant for medicinal chemistry applications [7] [9]. Under acidic conditions, protonation of the nitrogen atom activates the azetidine ring toward nucleophilic attack, leading to regioselective ring-opening. The trifluoromethyl group enhances this process by increasing the electrophilicity of the carbon centers adjacent to nitrogen.
The strain-release energy available from ring-opening reactions has been exploited in synthetic applications, where the azetidine ring serves as a reactive intermediate that can be selectively opened under controlled conditions [10]. This approach has found particular utility in the synthesis of complex molecules where the release of ring strain provides thermodynamic driving force for otherwise unfavorable transformations.
The [2+2] cycloaddition chemistry of 3-Fluoro-3-(trifluoromethyl)azetidine with allenes represents a sophisticated approach to constructing complex polycyclic architectures through strain-release mechanisms [11] [12]. This chemistry leverages the inherent reactivity of the azetidine ring, which can undergo ring-opening to participate in higher-order cycloaddition processes.
The rhodium-catalyzed intramolecular [6+2] cycloaddition between azetidine, allene, and alkyne components has emerged as a particularly powerful transformation [11] [12]. In these reactions, the azetidine ring functions as a four-carbon synthon following C-C bond cleavage, enabling the construction of azabicyclic frameworks with high efficiency. The mechanism involves initial coordination of the rhodium catalyst to the allene and alkyne components, followed by insertion into the strained C-C bond of the azetidine ring.
| Allene Partner | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,2-Propadiene | Rh(I)/dppp | 80 | 12 | 78 | Yasuda 2016 |
| Phenylallene | Rh(I)/dppp | 85 | 16 | 72 | Yasuda 2016 |
| Cyclohexylallene | Rh(I)/dppe | 90 | 20 | 65 | Mukai 2016 |
| 1,1-Dimethylallene | Rh(I)/dppp | 80 | 14 | 80 | Yasuda 2016 |
| Ethyl 2,3-butadienoate | DABCO | 25 | 24 | 45 | Shi 2003 |
The electronic properties of the fluorinated substituents in 3-Fluoro-3-(trifluoromethyl)azetidine significantly influence the cycloaddition reactivity. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups reduces the electron density at the azetidine ring, making it more susceptible to oxidative addition by low-valent metal catalysts [11]. This electronic activation facilitates the initial C-C bond cleavage step that initiates the cycloaddition cascade.
Computational studies have revealed that the transition state for the [6+2] cycloaddition involves a concerted mechanism where C-C bond breaking in the azetidine ring occurs simultaneously with C-C bond formation to the allene component [13]. The presence of fluorinated substituents stabilizes this transition state through favorable electrostatic interactions and reduced steric hindrance compared to alkyl-substituted analogs.
The stereochemical outcome of these cycloaddition reactions is highly dependent on the substitution pattern of both the azetidine and allene components [14] [15]. In the case of 3-Fluoro-3-(trifluoromethyl)azetidine, the different electronic and steric properties of the fluorine and trifluoromethyl substituents can lead to preferential formation of specific diastereomers, although the exact selectivity patterns require further experimental investigation.
The radical chemistry of 3-Fluoro-3-(trifluoromethyl)azetidine encompasses a diverse array of transformation pathways that exploit both the strain energy of the four-membered ring and the unique reactivity patterns imparted by the fluorinated substituents [16] [17] [18]. These reactions typically proceed through initial generation of radical species either through homolytic bond cleavage, photoredox catalysis, or metal-catalyzed processes.
Photoredox-catalyzed radical transformations have emerged as particularly attractive methodologies for functionalizing fluorinated azetidines [16] [17]. Under visible light irradiation in the presence of appropriate photosensitizers, 3-Fluoro-3-(trifluoromethyl)azetidine can undergo single-electron transfer processes that generate radical intermediates capable of participating in various coupling reactions. The trifluoromethyl group plays a crucial role in these processes, as trifluoromethyl radicals are known to be highly reactive and capable of engaging in both addition and substitution reactions [18].
| Radical Type | Initiation Method | Temperature (°C) | Major Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Trifluoromethyl | Photoredox | 25 | CF3-azetidine | 65 | Barata-Vallejo 2018 |
| Perfluoroalkyl | Thermal | 120 | RfCF2-azetidine | 58 | Postigo 2018 |
| α-Aminoalkyl | Cu-catalysis | 50 | Ring-opened amine | 72 | Li 2022 |
| Aryl | Photo-induced | 25 | Aryl-azetidine | 68 | Zhang 2022 |
| Alkoxyl | Chemical | 80 | Ring-opened ether | 55 | Protti 2024 |
The copper-catalyzed radical annulation methodology represents another significant advancement in azetidine chemistry [17] [19]. In these transformations, α-aminoalkyl radicals generated through photoredox processes can engage in [3+1] cyclization reactions with alkyne partners to construct new azetidine rings. The presence of fluorinated substituents influences both the rate and selectivity of these processes through electronic effects on the radical intermediates.
Strain-release photocatalysis has emerged as a powerful strategy for functionalizing pre-formed azetidine rings [16]. In these processes, azabicyclo[1.1.0]butanes serve as radical acceptors, with the resulting strain-release providing the thermodynamic driving force for product formation. The methodology has been successfully applied to the synthesis of trifluoromethyl-substituted azetidines, demonstrating the compatibility of these transformations with highly fluorinated substrates.
The mechanism of radical-mediated ring-opening in fluorinated azetidines typically involves initial hydrogen atom abstraction or single-electron transfer to generate carbon-centered radicals [20]. These intermediates can then undergo ring-opening through β-scission processes, with the extent of ring-opening depending on the stability of the resulting radical species. The electron-withdrawing fluorinated substituents generally stabilize these radical intermediates, favoring ring-opening pathways over alternative radical reactions.
Thermal radical processes also play important roles in the chemistry of 3-Fluoro-3-(trifluoromethyl)azetidine [21]. At elevated temperatures, homolytic cleavage of C-N or C-C bonds can generate radical species that participate in various transformation pathways. The presence of perfluoroalkyl substituents influences the bond dissociation energies and thus the temperature requirements for these thermal processes.